molecular formula C9H10F2N2O2 B13911050 6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide

6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide

Cat. No.: B13911050
M. Wt: 216.18 g/mol
InChI Key: PCHZBECNJKFJEB-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide typically involves the introduction of the difluoromethyl group into the picolinamide structure. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the picolinamide core. This process often involves metal-based catalysts and can be carried out under both stoichiometric and catalytic conditions .

Industrial Production Methods

Industrial production of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated picolinamide derivatives, while substitution reactions can produce a wide range of functionalized picolinamides .

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. Its methoxy and methyl groups, along with the difluoromethyl group, make it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

6-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-3-4-6(12-7)8(10)11/h3-5,8H,1-2H3

InChI Key

PCHZBECNJKFJEB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC(=N1)C(F)F)OC

Origin of Product

United States

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